Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is recognized for its diverse biological activities and potential applications in medicinal chemistry, particularly in drug discovery. The specific compound is noted for its structural modifications that enhance its pharmacological properties, making it a subject of interest in the development of therapeutic agents targeting various diseases, including multidrug-resistant tuberculosis.
The compound's details can be found through various chemical databases, including PubChem and BenchChem, which provide comprehensive information on its structure, synthesis, and properties. Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate has a unique molecular formula of C10H9FN2O2 and a molecular weight of 208.19 g/mol .
This compound falls under the category of heterocyclic compounds and more specifically within the imidazo[1,2-a]pyridine derivatives. These compounds are characterized by their fused ring systems that incorporate nitrogen atoms, contributing to their reactivity and biological activity.
The synthesis of ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves several key steps:
The reaction conditions must be optimized to achieve high yields and purity. Continuous flow reactors can be employed for industrial-scale synthesis to enhance efficiency and reduce waste. Green chemistry principles are increasingly being integrated into these processes to minimize environmental impact .
The molecular structure of ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate features:
The compound has the following structural identifiers:
Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate can participate in various chemical reactions due to its reactive functional groups:
These reactions often require specific catalysts or reagents and may be influenced by factors such as temperature and solvent choice.
The mechanism by which ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate exerts its biological effects is linked to its interaction with specific biological targets:
Research indicates that certain derivatives exhibit significant inhibitory activity with minimum inhibitory concentrations ranging from 0.03 to 5.0 μM against resistant strains .
Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate exhibits several notable physical properties:
The chemical properties include:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of the compound.
Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate has significant applications in:
This compound exemplifies the ongoing efforts in medicinal chemistry to discover novel therapeutic agents capable of overcoming current challenges in infectious disease treatment.
The synthesis of ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate typically follows convergent multi-step sequences that construct the heterocyclic core while strategically introducing substituents. A common approach involves:
Table 1: Representative Multi-Step Synthesis Performance
Step Sequence | Key Reagents/Conditions | Yield Range | Functional Group Tolerance |
---|---|---|---|
Condensation-Cyclization | Ethyl acetoacetate, 80°C, DMF | 60–75% | Sensitive to strong oxidants |
Halogenated Intermediate Route | Ethyl bromoacetate, reflux, ethyl acetate | 45–68% | Limited for nitro groups |
One-Pot Fluorinated Synthesis | 2-Amino-5-fluoropyridine, ethyl 2-chloroacetoacetate | 82% | Halogen-compatible [1] |
Regiocontrol is paramount for installing the C6-fluoro and C2-methyl groups without positional isomers. Key methodologies include:1. Directed ortho-Metalation:- Protection of 2-aminopyridine with SEM (trimethylsilylethoxymethyl) groups- Lithium-halogen exchange at C5 followed by fluorination with NFSI (N-fluorodibenzenesulfonimide) [9]2. Halogen Exchange: Displacement of C6-chloro precursors with potassium fluoride in dipolar aprotic solvents (e.g., DMF at 150°C) 3. C2-Methyl Incorporation:- Use of methyl-containing building blocks (e.g., ethyl 3-bromobutanoate) to avoid electrophilic methylation- Protecting group strategies to prevent N-methylation side products [4]
Table 2: Fluorination/Methylation Positional Control
Strategy | Regioselectivity Outcome | Key Limitation | Yield Impact |
---|---|---|---|
Pre-fluorinated Amines | >98% C6-selectivity | Limited commercial availability | High (85–92%) |
Late-Stage Halex | 80–90% C6-selectivity | Competing hydrolysis at ester | Moderate (60–75%) |
Directed C-H Fluorination | >95% C6-selectivity | Requires specialized ligands | Variable (40–65%) |
Esterification tactics balance efficiency with preserving labile substituents:1. Direct Carboxylation:- Pd-catalyzed carbonylation of bromo-imidazopyridines (e.g., Pd(OAc)₂, CO, ethanol)- Microwave-assisted conditions (150°C, 20 min) for improved conversion 2. Ester Group Retention: Acid-sensitive intermediates require:- Mild bases (potassium carbonate instead of sodium hydroxide)- Low-temperature hydrolysis (<40°C) to preserve ethyl ester [1]3. Functional Group Constraints:- Fluorine stability: Avoid strong nucleophiles at high temperatures- Halogen compatibility: Bromo/iodo substituents tolerate esterification if Pd loading < 2 mol% [4]
Table 3: Esterification Methods Comparison
Method | Catalyst/Reagent | Solvent | F/Bromo Compatibility | Typical Yield |
---|---|---|---|---|
Carboxylative Coupling | Pd(OAc)₂/Xantphos | Toluene/EtOH | Excellent | 78% |
Acid-Catalyzed Esterification | H₂SO₄, reflux | Ethanol | Poor (dehalogenation) | 65% |
Steglich Esterification | DCC/DMAP | Dichloromethane | Excellent | 82% |
Disconnection strategies prioritize C6-fluoro and C2-methyl precursors:1. Retrosynthetic Pathway A:- Disconnect C3-ester → Ethyl glyoxylate + 2-Amino-5-fluoro-3-methylpyridine- Advantage: Commercial availability of fluorinated pyridines- Challenge: Regiocontrol in Gould-Jacobs cyclization [4]2. Retrosynthetic Pathway B:- Disconnect C2-N bond → 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone + Ethyl 2-aminoacetate- Enables late-stage fluorine introduction via halogen exchange- Requires anhydrous conditions to prevent diketone hydrolysis [1] 3. Synthon Alternatives:- 2-Amino-5-fluoropyridine derivatives as universal precursors- Ethyl 2-chloro-3-oxobutanoate for simultaneous C2-methyl/C3-ester installation
Recent advances emphasize sustainability without sacrificing yield:1. Aqueous Reaction Media:- NaOH-promoted cycloisomerization in water achieves quantitative yield in 2 minutes at room temperature, eliminating organic solvents [7]- Water enables facile product separation via phase partitioning [7]2. Solvent Optimization: Comparative green metrics for imidazopyridine synthesis:- Water: E-factor 0.05, PMI 1.2- Ethanol: E-factor 8.7, PMI 32.6- DMF: E-factor 48.1, PMI 112.4 [7]3. Metal-Free Methodologies:- Base-catalyzed (NaOH) alkyne-allene isomerization replaces Pd/Cu catalysts- Eliminates heavy metal contamination and simplifies purification [7]4. Process Intensification:- Continuous flow reactors reduce reaction time from hours to minutes- 10 g-scale synthesis with quantitative yield in aqueous NaOH [7]
Table 4: Green Metrics for Solvent Systems
Solvent | Space-Time Yield (kg/m³·h) | E-Factor | PMI | Base Compatibility |
---|---|---|---|---|
Water | 18.5 | 0.05 | 1.2 | NaOH, KOH |
Ethanol | 2.1 | 8.7 | 32.6 | NaOH, NaOEt |
DMF | 0.9 | 48.1 | 112.4 | Cs₂CO₃, DABCO |
Ethyl Acetate | 1.7 | 22.3 | 45.8 | K₂CO₃ |
These methodological advances establish robust synthetic access to ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate while addressing critical challenges in regioselectivity, functional group preservation, and environmental impact. The integration of catalytic technologies and green solvent systems demonstrates significant progress toward sustainable pharmaceutical intermediate manufacturing.
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1